

An In-depth Technical Guide to the Physicochemical Properties of 8-Hydroxygenistein

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Compound of Interest		
Compound Name:	8-Hydroxygenistein	
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Introduction

8-Hydroxygenistein, also known as 4',5,7,8-Tetrahydroxyisoflavone, is a naturally occurring isoflavone, a class of polyphenolic compounds predominantly found in legumes such as soybeans. As a hydroxylated derivative of genistein, **8-Hydroxygenistein** is of significant interest to the scientific community due to its potential therapeutic applications, including its antioxidant, anti-inflammatory, and anticancer properties.[1][2] The introduction of a hydroxyl group at the C-8 position of the genistein backbone can modulate its biological activity and physicochemical properties, influencing its bioavailability and efficacy.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of **8-Hydroxygenistein**, detailed experimental protocols for their determination, and a visualization of the key signaling pathways it modulates.

Physicochemical Properties of 8-Hydroxygenistein

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key physicochemical properties of **8-Hydroxygenistein**.

Table 1: General and Chemical Properties



Property	Value	Source
IUPAC Name	5,7,8-trihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one	ChemAxon[3]
Chemical Formula	C15H10O6	-
Molecular Weight	286.24 g/mol	-
CAS Number	13539-27-0	-
Appearance	White powder	[1]

Table 2: Predicted Physicochemical Properties

Property	Value	Method/Source
Melting Point	330 °C	Predicted
Water Solubility	0.16 g/L	ALOGPS[3]
logP (Octanol-Water Partition Coefficient)	2.68	ALOGPS[3]
2.77	ChemAxon[3]	
pKa (Strongest Acidic)	6.65 ± 0.20	Predicted
6.79	ChemAxon[3]	
pKa (Strongest Basic)	-5.1	ChemAxon[3]
Polar Surface Area	107.22 Ų	ChemAxon[3]
Hydrogen Bond Donor Count	4	ChemAxon[3]
Hydrogen Bond Acceptor Count	6	ChemAxon[3]
Rotatable Bond Count	1	ChemAxon[3]

Experimental Protocols



This section outlines detailed methodologies for the experimental determination of key physicochemical properties of **8-Hydroxygenistein**.

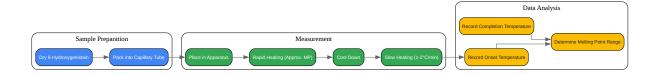
Determination of Melting Point

The melting point is a fundamental physical property used for identification and purity assessment of a solid compound.

Methodology: Capillary Method

- Sample Preparation: A small amount of dry, powdered 8-Hydroxygenistein is packed into a
 capillary tube to a height of 2-3 mm. The tube is tapped gently to ensure the sample is
 compact at the bottom.
- Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar digital device) is used.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a rapid rate initially to determine an approximate melting range.
 - The apparatus is allowed to cool.
 - A second sample is then heated slowly, at a rate of 1-2 °C per minute, starting from a temperature approximately 20 °C below the approximate melting point.
 - The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range.[4][5][6][7]
- Purity Check: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.
 Impurities tend to depress and broaden the melting point range.[7]





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Caption: Workflow for Melting Point Determination.

Determination of Solubility

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology: Shake-Flask Method

- Apparatus: A constant temperature water bath with a shaker, vials with screw caps, and an analytical method for quantification (e.g., HPLC-UV).
- Procedure:
 - An excess amount of **8-Hydroxygenistein** is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
 - The vials are placed in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitated for a sufficient time to reach equilibrium (typically 24-48 hours).[8]
 - After equilibration, the suspension is allowed to stand to allow undissolved solid to settle.
 - A sample of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.22 μm) to remove any undissolved particles.



- The filtrate is then diluted appropriately and the concentration of 8-Hydroxygenistein is determined using a validated analytical method like HPLC-UV.
- Data Analysis: The solubility is expressed as mass per unit volume (e.g., mg/mL or g/L) or in molar units (mol/L). The experiment should be performed in triplicate to ensure reproducibility.[9]

Determination of Octanol-Water Partition Coefficient (logP)

LogP is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall ADME properties.

Methodology: Shake-Flask HPLC Method

- Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.
- Procedure:
 - A known amount of **8-Hydroxygenistein** is dissolved in one of the pre-saturated solvents.
 - A known volume of this solution is added to a known volume of the other pre-saturated solvent in a sealed container (typically a 1:1 or 1:2 volume ratio of octanol to water).
 - The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
 - The mixture is then centrifuged to ensure complete separation of the octanol and water layers.
 - A sample is carefully taken from each phase.
 - The concentration of 8-Hydroxygenistein in both the n-octanol and the aqueous phase is determined by HPLC.[10][11]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-



10 logarithm of P.

- P = [Concentration in Octanol] / [Concentration in Water]
- \circ logP = log₁₀(P)

Determination of Acidity Constant (pKa)

The pKa value indicates the strength of an acid in a solution and is crucial for understanding the ionization state of a compound at different physiological pH values.

Methodology: Potentiometric Titration

- Apparatus: A calibrated pH meter with a suitable electrode, a magnetic stirrer, and a burette.
- Procedure:
 - A known amount of 8-Hydroxygenistein is dissolved in a suitable solvent (e.g., a mixture
 of water and a co-solvent like methanol or DMSO if solubility is low).
 - The solution is placed in a beaker with a magnetic stir bar.
 - The pH electrode is immersed in the solution, and the initial pH is recorded.
 - A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.
 - After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.[12]
 - The titration is continued past the equivalence point.
- Data Analysis:
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
 - The equivalence point is determined from the inflection point of the curve (or by analyzing the first or second derivative of the curve).



 The pKa is the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms of the compound are equal.[13]

Signaling Pathways Modulated by 8-Hydroxygenistein

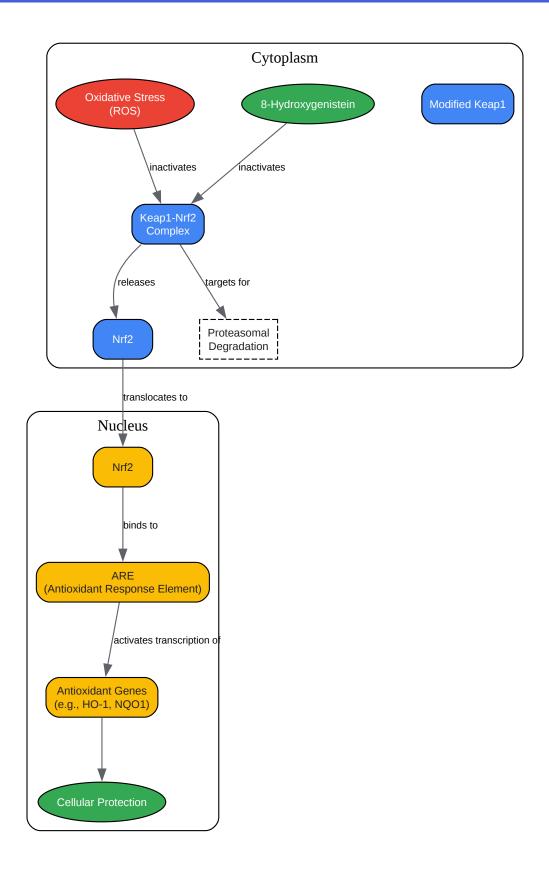
As a derivative of genistein, **8-Hydroxygenistein** is expected to modulate similar signaling pathways involved in cellular processes like inflammation, oxidative stress, and cell proliferation.

Antioxidant Response via Keap1-Nrf2 Pathway

Isoflavones are known to exert antioxidant effects by activating the Nrf2 pathway, a primary regulator of cellular defense against oxidative stress.

Under normal conditions, the transcription factor Nrf2 is kept at low levels by its inhibitor Keap1, which targets it for degradation. In the presence of oxidative stress or electrophilic compounds like **8-Hydroxygenistein**, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. This leads to the production of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which neutralize reactive oxygen species (ROS) and protect the cell from damage.[6][7][14]





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Caption: Antioxidant activity via the Keap1-Nrf2 pathway.



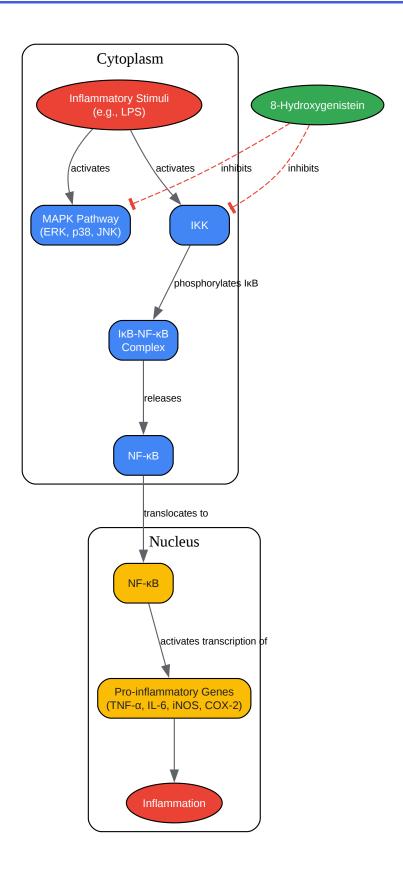
Anti-inflammatory Action via NF-kB and MAPK Pathways

8-Hydroxygenistein is also implicated in anti-inflammatory responses, primarily through the inhibition of the NF-κB and MAPK signaling pathways.

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades that lead to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of proinflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2.[15][16] Isoflavones like genistein have been shown to inhibit this pathway by preventing IκB degradation, thus sequestering NF-κB in the cytoplasm.[10][17][18]

Simultaneously, inflammatory stimuli activate the Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, p38, and JNK). These kinases can further activate transcription factors that contribute to the inflammatory response. **8-Hydroxygenistein**, similar to its parent compound, can inhibit the phosphorylation and activation of these MAPKs, thereby downregulating the inflammatory cascade.[2][9]





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Caption: Anti-inflammatory action via NF-kB and MAPK pathways.

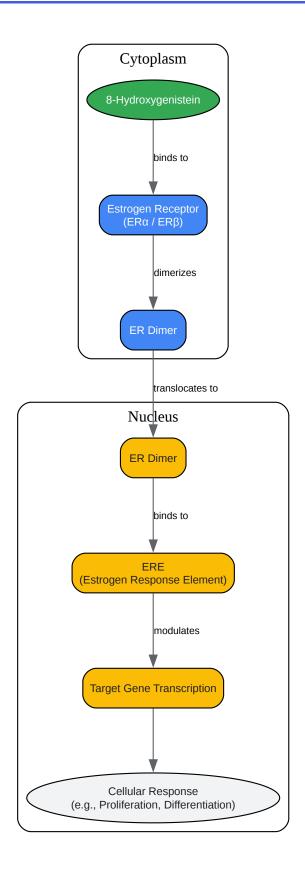


Modulation of Estrogen Receptor Signaling

As a phytoestrogen, **8-Hydroxygenistein** can interact with estrogen receptors (ER α and ER β), although with a lower affinity than endogenous estradiol. This interaction can lead to either estrogenic or anti-estrogenic effects depending on the cellular context and the concentration of endogenous estrogens.

In the classical genomic pathway, binding of **8-Hydroxygenistein** to an estrogen receptor can cause the receptor to dimerize and translocate to the nucleus. The complex then binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-regulators to modulate the transcription of target genes involved in cell growth, proliferation, and differentiation.[11][19] This dual activity makes isoflavones subjects of intense research in hormone-dependent conditions.





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Caption: Modulation of Estrogen Receptor Signaling Pathway.



Conclusion

8-Hydroxygenistein is a promising isoflavone with a distinct physicochemical profile that underpins its biological activities. The presence of an additional hydroxyl group compared to genistein likely enhances its antioxidant potential and influences its solubility and lipophilicity. The experimental protocols provided herein offer a standardized approach for the empirical determination of its key properties, which is essential for quality control and further research. Understanding its interaction with crucial cellular signaling pathways, such as Keap1-Nrf2, NF-kB, MAPK, and estrogen receptor pathways, provides a molecular basis for its therapeutic potential in oxidative stress-related diseases, inflammation, and hormone-dependent cancers. Further investigation into the in vivo ADME properties and toxicological profile of **8-Hydroxygenistein** is warranted to fully elucidate its potential as a therapeutic agent.

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